4-(4-Ethylphenyl)butanoic acid
Overview
Description
4-(4-Ethylphenyl)butanoic acid is a chemical compound with the molecular formula C12H16O2 . It has a molecular weight of 192.25 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16O2/c1-2-10-6-8-11(9-7-10)4-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14) . The Canonical SMILES for this compound is CCC1=CC=C(C=C1)CCCC(=O)O .Physical And Chemical Properties Analysis
This compound has a molecular weight of 192.25 g/mol . It has a XLogP3 of 3.2, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has five rotatable bonds . The topological polar surface area is 37.3 Ų .Scientific Research Applications
Pharmaceutical Intermediate Synthesis
4,4-Bis(4-fluorophenyl) butanoic acid, a close relative of 4-(4-Ethylphenyl)butanoic acid, is utilized as a significant pharmaceutical intermediate. Typically prepared through a Friedel-Crafts reaction, this compound's production often depends heavily on reaction conditions. Sulfonation has been employed to effectively remove undesired isomers from the product mix, highlighting its crucial role in refining pharmaceutical intermediates (Fan, 1990).
Organic Solvent-Free Processes
In green chemistry, solvent-free processes are increasingly important. An organic solvent-free process has been developed for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674. This process involves the demethylation of 4-(4-methoxyphenyl)butanoic acid using aqueous HBr without phase transfer catalysis, offering a more environmentally friendly approach to chemical synthesis (Delhaye et al., 2006).
Synthesis of Urease Inhibitors
A study synthesized various compounds starting from 4-(1H-indol-3-yl)butanoic acid to create novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides. These molecules exhibited significant in vitro inhibitory potential against urease enzyme, indicating their potential as potent inhibitors. Such compounds could be valuable in therapeutic drug design programs (Nazir et al., 2018).
Photosensitive Synthetic Ion Channels
In the realm of nanotechnology, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid has been used to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This showcases its application in light-induced controlled release, sensing, and information processing in multifunctional nanostructures (Ali et al., 2012).
Antidiabetic Agents
In a study focusing on antidiabetic agents, indolyl butanoic acid was used to synthesize various compounds exhibiting significant inhibition of the α-glucosidase enzyme. This indicates potential applications in developing new antidiabetic drugs (Nazir et al., 2018).
Modulators of TRPV1 Channels
Research involving 4-(Thiophen-2-yl)butanoic acid led to the synthesis of a new class of compounds that modulate Transient Receptor Potential Vanilloid Type-1 (TRPV1) channels. These compounds have applications in pain relief and protecting cells against oxidative stress (Aiello et al., 2016).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
It is known that certain metabolites such as p-cresol sulfate and 4-ethylphenyl sulfate, which are associated with autism spectrum disorders, originate from bacterially produced p-cresol and 4-ethylphenol .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Action Environment
It is suggested that dust formation should be avoided and that the compound should be stored in a dry environment at room temperature .
Properties
IUPAC Name |
4-(4-ethylphenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-10-6-8-11(9-7-10)4-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXWSFCOUZYCMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282802 | |
Record name | 4-(4-ethylphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5467-53-8 | |
Record name | 5467-53-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28058 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-ethylphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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